molecular formula C13H16O6 B2387278 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid methyl ester CAS No. 886495-84-7

3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid methyl ester

Cat. No.: B2387278
CAS No.: 886495-84-7
M. Wt: 268.265
InChI Key: SVXJJYNXRMKLGR-UHFFFAOYSA-N
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Description

3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid methyl ester (CAS: 886495-84-7) is a β-keto ester derivative characterized by a propionic acid backbone substituted with a 2,3,4-trimethoxyphenyl group and a methyl ester moiety. Its molecular formula is C₁₃H₁₆O₆, with a molar mass of 268.26 g/mol .

Properties

IUPAC Name

methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-16-10-6-5-8(9(14)7-11(15)17-2)12(18-3)13(10)19-4/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXJJYNXRMKLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)CC(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid methyl ester typically involves the esterification of 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Positional Isomers: Methoxy Substitution Patterns

The position of methoxy groups on the phenyl ring significantly impacts physicochemical and biological properties:

Compound Name Methoxy Positions CAS Number Molecular Formula Molar Mass (g/mol) Key Properties/Applications
3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid methyl ester 2,3,4 886495-84-7 C₁₃H₁₆O₆ 268.26 Predicted density: 1.147 g/cm³; melting point: 87–89°C
3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester 3,4,5 139148-39-3 C₁₃H₁₆O₆ 268.26 Used in bioactive small-molecule research
3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid ethyl ester 3,4,5 3044-56-2 C₁₄H₁₈O₆ 282.29 Density: 1.147 g/cm³; melting point: 87–89°C
  • Key Differences: 3,4,5-Trimethoxy derivatives are more common in bioactive contexts (e.g., 3,4,5-trimethoxybenzaldehyde in plant-insect interactions ), suggesting enhanced receptor binding due to symmetrical substitution.

Ester Group Variants: Methyl vs. Ethyl

The ester group (methyl vs. ethyl) influences volatility, solubility, and metabolic stability:

Compound Name Ester Group CAS Number Molecular Formula Molar Mass (g/mol) Applications/Notes
3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid methyl ester Methyl 886495-84-7 C₁₃H₁₆O₆ 268.26 Lower molecular weight may enhance membrane permeability
3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester Ethyl 38975-83-6 C₁₄H₁₈O₆ 282.29 Higher lipophilicity; used in synthetic intermediates
  • Ethyl esters generally exhibit higher lipophilicity, which may improve bioavailability but reduce aqueous solubility.

Functional Group Modifications

Substitution of methoxy groups with electron-withdrawing or bulky groups alters reactivity and bioactivity:

Compound Name Key Substituent CAS Number Molecular Formula Notes
3-Oxo-3-(4-trifluoromethylphenyl)propionic acid ethyl ester CF₃ 110193-60-7 C₁₂H₁₁F₃O₃ Trifluoromethyl group enhances metabolic stability and electron deficiency
3-Oxo-3-(2,4,6-trimethylphenyl)propionic acid ethyl ester CH₃ (alkyl) N/A C₁₄H₁₈O₃ Alkyl groups increase hydrophobicity; limited bioactivity data
3-(4-Hydroxy-3,5-dinitrophenyl)propionic acid methyl ester NO₂ (nitro) N/A C₁₀H₁₀N₂O₇ Nitro groups confer strong electron-withdrawing effects; observed in bacterial metabolites
  • Electron-withdrawing groups (e.g., NO₂, CF₃) increase acidity and stability but may reduce nucleophilic reactivity.

Biological Activity

3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid methyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, potential anti-inflammatory and anticancer effects, and its applications in biochemical assays.

Chemical Structure and Properties

The compound has a molecular formula of C14_{14}H18_{18}O5_5 and a molecular weight of approximately 270.29 g/mol. Its structure includes a propionic acid backbone with a trimethoxyphenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator, modulating various biochemical pathways. Notably, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties that could be beneficial in therapeutic contexts. For instance, it has been studied for its role in inhibiting protein tyrosine phosphatases (PTPs), which are critical in regulating cellular processes such as proliferation and apoptosis . The selective inhibition of PTPs can have significant implications for cancer therapy and the treatment of autoimmune disorders.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. This activity is likely linked to its ability to modulate cytokine signaling pathways, which are pivotal in inflammatory responses .

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the growth of various cancer cell lines. For example, it was tested against human lung adenocarcinoma cells and demonstrated significant inhibitory effects . The structure-activity relationship (SAR) analyses suggest that the presence of the oxo group enhances its biological efficacy compared to structurally similar compounds.

Case Studies

  • Inhibition of Cancer Cell Growth : A study evaluated the efficacy of several derivatives of this compound against human cancer cell lines. The results indicated that modifications to the methoxy groups significantly influenced the compound's potency against cancer cells .
  • Enzyme Mechanism Studies : Another investigation focused on the role of this compound as a substrate in biochemical assays aimed at understanding enzyme mechanisms. The findings highlighted its utility in studying enzyme kinetics and inhibition profiles .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3-(4-methoxyphenyl)-3-oxopropionateC12_{12}H14_{14}O4_4Contains a single methoxy group
Ethyl 3,4,5-trimethoxybenzoylacetateC16_{16}H20_{20}O5_5Features an ethyl group instead of methyl
Methyl 3-(2,3-dimethoxyphenyl)-3-oxopropionateC13_{13}H16_{16}O5_5Contains two methoxy groups on a different phenyl position

The presence of three methoxy groups and an oxo functional group distinguishes this compound from others, potentially contributing to its enhanced biological activities .

Q & A

What are the common synthetic routes for 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid methyl ester?

Basic Research Question
The compound is typically synthesized via acid-catalyzed esterification of 3-oxo-3-(2,3,4-trimethoxyphenyl)propionic acid with methanol. This method parallels the synthesis of ethyl esters described for structurally similar compounds, where stoichiometric control of the alcohol (e.g., methanol) and catalytic sulfuric acid are critical . Alternative routes may involve Claisen condensation between methyl acetate and the appropriate trimethoxyphenyl ketone, though this requires stringent anhydrous conditions to avoid hydrolysis.

How should researchers characterize the purity and structural identity of this compound?

Basic Research Question
Characterization involves:

  • HPLC analysis for purity assessment (≥98%, as per industrial standards) .
  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the ester carbonyl (δ ~3.7 ppm for methyl ester, δ ~170 ppm for carbonyl carbon) and aromatic methoxy groups (δ ~3.8–3.9 ppm) .
  • Mass spectrometry (HRMS) to verify the molecular ion peak at m/z 268.26 (C₁₃H₁₆O₆) .
  • IR spectroscopy for ester C=O stretching (~1740 cm⁻¹) and aromatic C-O-C bands (~1250 cm⁻¹) .

How can researchers resolve discrepancies between experimental and theoretical NMR spectra?

Advanced Research Question
Discrepancies often arise from solvent effects , tautomerism , or impurities . To address this:

  • Use 2D NMR techniques (HSQC, HMBC) to unambiguously assign proton-carbon correlations, particularly for the β-keto ester moiety and methoxy substituents .
  • Compare experimental data with computational predictions (DFT-based NMR simulations) to identify electronic effects or conformational isomers.
  • Re-crystallize the compound to remove impurities and reacquire spectra in deuterated DMSO or CDCl₃ to minimize solvent shifts .

What are the optimal conditions for large-scale synthesis to minimize side products?

Advanced Research Question
Key parameters include:

  • Catalyst selection : Use 1.2 equivalents of concentrated H₂SO₄ or p-toluenesulfonic acid (PTSA) to drive esterification to completion .
  • Temperature control : Maintain 60–70°C to accelerate reaction kinetics without promoting decarboxylation of the β-keto acid intermediate.
  • Purification : Employ silica gel column chromatography (hexane:ethyl acetate, 7:3) or recrystallization from ethanol to isolate the ester with ≥98% purity .
  • Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of methoxy groups .

How stable is this compound under various storage conditions?

Basic Research Question
Stability data suggest:

  • Short-term : Store at room temperature in airtight containers with desiccants to prevent hydrolysis of the ester group .
  • Long-term : For extended storage, keep at –20°C under nitrogen to avoid degradation. Avoid exposure to light, as methoxy-substituted aromatics may undergo photochemical oxidation .

What is the role of the 2,3,4-trimethoxyphenyl moiety in modulating biological activity?

Advanced Research Question
The trimethoxyphenyl group enhances:

  • Lipophilicity : Improves membrane permeability, critical for bioactive molecules targeting intracellular pathways .
  • Electron density : Methoxy substituents donate electrons via resonance, stabilizing charge-transfer interactions with biological targets (e.g., enzyme active sites) .
  • Steric effects : The 2,3,4-substitution pattern may restrict rotational freedom, favoring specific binding conformations. Comparative studies with mono- or dimethoxy analogs are recommended to validate structure-activity relationships .

How should researchers address conflicting reaction yields reported in literature?

Advanced Research Question
Methodological inconsistencies often explain yield discrepancies:

  • Statistical analysis : Use ANOVA to compare yields across reaction scales, catalysts, and solvent systems.
  • Reagent purity : Ensure starting materials (e.g., 2,3,4-trimethoxyphenyl ketone) are ≥98% pure, as impurities can derail stoichiometry .
  • Reproducibility : Replicate protocols from peer-reviewed journals (avoiding non-academic sources like BenchChem) and document deviations in stirring rate, heating time, and workup procedures .

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